7-Hydroxyheptanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22054-13-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
7-hydroxyheptanal |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h6,9H,1-5,7H2 |
InChI Key |
JOXWSBFBXNGDFD-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCC=O |
Canonical SMILES |
C(CCCO)CCC=O |
Origin of Product |
United States |
Metabolism of Plant Derived Alkanes:
Plants are known to produce a variety of hydrocarbons, including n-heptane. nih.gov The enzymatic machinery for alkane metabolism, although less characterized than in microbes, is believed to exist. A putative pathway would involve the hydroxylation of endogenous n-heptane by a plant cytochrome P450 monooxygenase to form 1-heptanol. This would be followed by oxidation by an alcohol dehydrogenase to yield heptanal (B48729), and a subsequent hydroxylation to produce 7-hydroxyheptanal.
ω Oxidation of Fatty Acids:
Plants possess a robust ω-oxidation pathway for fatty acids, essential for the biosynthesis of cutin and suberin, which are protective biopolymers. nih.gov This pathway is initiated by cytochrome P450-dependent fatty acid ω-hydroxylases. oup.com It is conceivable that heptanoic acid, a medium-chain fatty acid, could serve as a substrate for these enzymes, leading to the formation of 7-hydroxyheptanoic acid. As in microorganisms, this intermediate would then require reduction to 7-hydroxyheptanal.
Comparative Overview
The following table provides a comparative summary of the hypothetical biosynthetic pathways of this compound in microorganisms and plants.
| Feature | Microorganisms | Plants |
| Primary Precursor(s) | n-Heptane, Heptanoic Acid | n-Heptane, Heptanoic Acid |
| Key Enzyme Classes | Monooxygenases (e.g., Cytochrome P450), Alcohol Dehydrogenases, Carboxylic Acid Reductases | Monooxygenases (e.g., Cytochrome P450), Alcohol Dehydrogenases, Carboxylic Acid Reductases |
| Plausible Pathway 1 | Terminal Oxidation of n-Heptane: 1. Heptane (B126788) → 1-Heptanol (Monooxygenase)2. 1-Heptanol → Heptanal (B48729) (Alcohol Dehydrogenase)3. Heptanal → this compound (Monooxygenase) | Metabolism of Plant-Derived Alkanes: 1. Heptane → 1-Heptanol (Monooxygenase)2. 1-Heptanol → Heptanal (Alcohol Dehydrogenase)3. Heptanal → this compound (Monooxygenase) |
| Plausible Pathway 2 | ω-Oxidation of Heptanoic Acid: 1. Heptanoic Acid → 7-Hydroxyheptanoic Acid (ω-hydroxylase)2. 7-Hydroxyheptanoic Acid → this compound (Carboxylic Acid Reductase) | 1. Heptanoic Acid → 7-Hydroxyheptanoic Acid (ω-hydroxylase)2. 7-Hydroxyheptanoic Acid → this compound (Carboxylic Acid Reductase) |
| Cellular Location | Endoplasmic reticulum and/or cytoplasm. | Endoplasmic reticulum and/or cytoplasm. |
| Supporting Evidence | Well-documented alkane and fatty acid metabolism in various microbial species. microbenotes.comnih.gov | Known presence of n-heptane in some plant species and well-established fatty acid ω-oxidation pathways for biopolymer synthesis. nih.govnih.govoup.com |
Detailed Research Findings:
Direct experimental evidence for the biosynthesis of this compound is currently lacking in the available scientific literature. The pathways described above are inferred from the known functions of enzyme families in both microorganisms and plants on structurally similar substrates.
In Microorganisms: Studies on alkane-degrading bacteria have extensively characterized monooxygenases that hydroxylate the terminal carbon of alkanes. frontiersin.org Similarly, the enzymes of the ω-oxidation pathway for fatty acids have been identified and characterized in various bacteria and yeasts. microbenotes.comfrontiersin.org The substrate specificity of these enzymes can be broad, suggesting they might accommodate a C7 substrate.
In Plants: Research on plant biochemistry has identified cytochrome P450 enzymes responsible for the ω-hydroxylation of fatty acids, which are precursors to cutin and suberin. oup.com For example, in Arabidopsis thaliana, CYP704B1 has been shown to be a long-chain fatty acid ω-hydroxylase. oup.com While its activity on shorter chain fatty acids like heptanoic acid has not been reported, the existence of such enzymatic capability in plants provides a basis for the hypothetical pathway.
Biosynthesis and Metabolic Pathways of 7 Hydroxyheptanal in Biological Systems
Enzymatic Formation of 7-Hydroxyheptanal in Microbial and Other Organisms
Direct enzymatic pathways leading to the synthesis of this compound as a primary metabolite are not well-documented. However, by examining analogous pathways for other hydroxyalkanoates and hydroxyalkenals, we can infer potential mechanisms for its formation.
The biosynthesis of hydroxylated fatty aldehydes likely involves enzymes analogous to those found in polyhydroxyalkanoate (PHA) and fatty acid synthesis pathways. The creation of a hydroxyl group on a seven-carbon chain could be catalyzed by a hydroxylase, potentially a cytochrome P450 monooxygenase. These enzymes are known to introduce hydroxyl groups into a wide variety of substrates.
The final step, the formation of the aldehyde, would likely be accomplished through the reduction of a carboxylic acid or the oxidation of a primary alcohol. Key enzymes that could be involved in such a pathway include:
Acyl-CoA Synthetase: To activate a heptanoic acid precursor.
Hydroxylase (e.g., Cytochrome P450): To introduce the hydroxyl group at the 7th position.
Acyl-CoA Reductase: To reduce the activated carboxyl group to an aldehyde.
These enzymatic reactions typically require specific cofactors to function.
| Enzyme Class | Potential Function in this compound Biosynthesis | Common Cofactors |
| Acyl-CoA Synthetase | Activation of a fatty acid precursor | ATP, CoA, Mg²⁺ |
| Hydroxylase | Introduction of the C7 hydroxyl group | NADPH, O₂ |
| Acyl-CoA Reductase | Reduction of the carboxyl group to an aldehyde | NADPH |
This table is based on general biochemical principles, as specific enzymes for this compound biosynthesis have not been characterized.
The genetic regulation of a hypothetical this compound biosynthetic pathway would likely be complex, involving transcriptional regulators that respond to the metabolic state of the cell. In many bacteria, the production of secondary metabolites and storage compounds like PHAs is controlled by global regulatory networks that are activated under conditions of nutrient limitation (e.g., nitrogen or phosphate) with an excess carbon source.
Metabolic engineering could be a viable approach to produce this compound. This would involve:
Identifying and cloning the necessary genes: This would include a suitable hydroxylase and a reductase.
Expressing these genes in a suitable host organism: Common hosts like Escherichia coli or Saccharomyces cerevisiae could be used.
Optimizing the metabolic flux: This might involve redirecting precursor molecules from central metabolism towards the this compound pathway and knocking out competing pathways.
Strategies used in the production of other hydroxyalkanoates, such as manipulating the expression of key enzymes like β-ketothiolase and acetoacetyl-CoA reductase, could be adapted for this compound.
Precursor Molecules and Metabolic Intermediates in this compound Pathways
The likely precursor for the biosynthesis of this compound is heptanoic acid or its activated form, heptanoyl-CoA. These molecules can be derived from fatty acid synthesis or the β-oxidation of longer-chain fatty acids.
A plausible, though unconfirmed, biosynthetic pathway could proceed as follows:
Heptanoyl-CoA: The starting precursor, derived from fatty acid metabolism.
7-Hydroxyheptanoyl-CoA: Formed by the action of a specific hydroxylase on heptanoyl-CoA.
This compound: Generated by the reduction of 7-hydroxyheptanoyl-CoA via an acyl-CoA reductase.
Alternatively, the pathway could start with a seven-carbon dicarboxylic acid that is subsequently reduced.
Role of this compound in Broader Metabolic Networks
While not a central metabolite, this compound and related molecules can intersect with major metabolic pathways.
As a seven-carbon hydroxylated fatty aldehyde, this compound is structurally related to intermediates of fatty acid metabolism. It could potentially be integrated into these pathways in several ways:
Oxidation: this compound could be oxidized to 7-hydroxyheptanoic acid, which could then be activated to 7-hydroxyheptanoyl-CoA. This intermediate could potentially enter the β-oxidation pathway, although its hydroxyl group might require further modification.
Reduction: The aldehyde group could be reduced to a primary alcohol, forming heptane-1,7-diol.
The presence of a terminal hydroxyl group makes it an ω-hydroxy fatty aldehyde, a class of molecules that can serve as precursors for the synthesis of specialty polymers and other bioactive compounds.
A confirmed metabolic source of this compound is the in vitro degradation of Cytochalasin B, a cell-permeable mycotoxin. The breakdown of this complex molecule involves several steps, ultimately yielding smaller compounds, including this compound.
The degradation is initiated by a periodate (B1199274) cleavage of Cytochalasin B. This cleavage results in the formation of several molecules, including a large remaining molecule (D) and 5-methylhexane-1,1,6-triol (C). Subsequently, molecules C and D are oxidized in a Kuhn-Roth reaction. This oxidation leads to the formation of this compound (F), along with acetic acid (G) and benzoic acid (I).
Comparative Biosynthesis of this compound Across Different Biological Kingdoms (e.g., Microorganisms, Plants)
While the direct biosynthetic pathway of this compound has not been extensively elucidated in scientific literature, its formation can be postulated through known metabolic routes in both microorganisms and plants. The comparative biosynthesis is likely to involve the enzymatic modification of seven-carbon (C7) precursors, such as heptane (B126788) or heptanoic acid. Below, we explore the plausible pathways in each kingdom based on established biochemical reactions.
Microorganisms
In the microbial realm, the biosynthesis of this compound can be hypothesized to occur via two primary routes: the terminal oxidation of n-heptane or the ω-oxidation of heptanoic acid.
Biological Roles and Mechanistic Insights of 7 Hydroxyheptanal Non Clinical Focus
Subcellular Localization and Dynamic Regulation of 7-Hydroxyheptanal
Currently, there is a notable absence of specific scientific literature detailing the subcellular localization of this compound. Scientific investigations have not yet elucidated the specific compartments within the cell where this compound may be found or concentrated. Consequently, the dynamic regulation of this compound, including the mechanisms governing its synthesis, degradation, and transport within cellular environments, remains uncharacterized.
Involvement of this compound in Cellular Signaling Pathways (in vitro/ex vivo studies)
The precise role of this compound in cellular signaling pathways has not been established in in vitro or ex vivo studies. Research has yet to determine if or how this specific hydroxyalkenal participates in the complex network of molecular communication that governs cellular activities.
Interactions with Specific Molecular Targets and Biological Macromolecules
There is a lack of available research identifying the specific molecular targets and biological macromolecules with which this compound interacts. While aldehydes as a class are known to be reactive, the particular proteins, nucleic acids, or lipids that serve as binding partners for this compound have not been documented.
Modulation of Enzymatic Activities by this compound
Information regarding the modulation of enzymatic activities by this compound is not present in the current body of scientific literature. It is unknown whether this compound acts as an inhibitor, activator, or substrate for specific enzymes, and therefore its impact on enzymatic function has not been determined.
Oxidative Metabolism and Adduct Formation of this compound
The oxidative metabolism of this compound and its propensity to form adducts have not been specifically investigated. The metabolic pathways that might transform this compound and the nature of any resulting products are currently undefined.
Formation of Protein and DNA Adducts: Mechanistic Studies
There are no mechanistic studies available that specifically describe the formation of protein and DNA adducts by this compound. The potential for this compound to covalently modify these crucial macromolecules, and the mechanisms by which such modifications might occur, have not been a subject of published research.
Implications of this compound in Specialized Biological Processes (e.g., Pheromone Synthesis Intermediates)
Recent scientific investigations have identified this compound as a crucial, albeit transient, intermediate in the biosynthesis of specific chemical signals, most notably in the production of certain insect pheromones. Its role is particularly well-documented in the context of spiroketal pheromone synthesis, where it serves as a key precursor to the final active compound.
Research focused on the olive fruit fly, Bactrocera oleae, has provided significant insights into the biological transformation of this compound. In this species, the female-produced sex pheromone is a multi-component blend, with the major active compound being 1,7-dioxaspiro[5.5]undecane, commonly known as olean. rsc.orgiobc-wprs.orgnih.gov The biosynthesis of this spiroketal is a complex process that is understood to originate from fatty acid metabolism. researchgate.net
Studies have proposed a biosynthetic pathway where oleic acid, a common fatty acid, undergoes a series of oxidative transformations. This process is thought to generate a nine-carbon precursor which then leads to the formation of this compound. researchgate.netnih.gov This intermediate is then believed to undergo further enzymatic modification and cyclization to form the characteristic spiroketal structure of olean. anu.edu.aunih.gov
The proposed biosynthetic scheme suggests that this compound is a critical link between the initial fatty acid precursor and the final pheromonal product. While the precise enzymatic machinery responsible for the conversion of this compound to 1,7-dioxaspiro[5.5]undecane in Bactrocera oleae is an area of ongoing research, the intermediacy of this hydroxyaldehyde is supported by isotopic labeling studies and the logical progression of the biochemical pathway. nih.govanu.edu.aunih.gov
The following table summarizes the key compounds involved in this specialized biological process:
| Compound Name | Role in Pheromone Synthesis | Organism |
| Oleic acid | Initial Precursor | Bactrocera oleae |
| This compound | Key Intermediate | Bactrocera oleae |
| 1,7-Dioxaspiro[5.5]undecane (Olean) | Major Pheromone Component | Bactrocera oleae |
This specialized role of this compound highlights its significance in the intricate biochemical pathways that insects utilize for chemical communication. The transient nature of this compound underscores the efficiency of enzymatic cascades in converting simple metabolites into structurally complex and biologically active signaling molecules.
Advanced Analytical and Spectroscopic Characterization of 7 Hydroxyheptanal
Chromatographic Techniques for Isolation and Quantification of 7-Hydroxyheptanal
Chromatographic methods are fundamental for the separation and quantitative analysis of this compound from complex mixtures. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the volatility of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected and identified by a mass spectrometer. nih.gov
The retention time in GC is influenced by factors such as the column's stationary phase, temperature program, and carrier gas flow rate. drawellanalytical.com For this compound, a non-polar or medium-polarity column is typically employed. The mass spectrometer fragments the eluted compound into a unique pattern of ions, which serves as a molecular fingerprint for identification. Key fragmentation patterns for aldehydes often involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. libretexts.org The presence of the hydroxyl group would also lead to characteristic fragments, such as the loss of a water molecule (M-18). A GC-MS spectrum for this compound is available in public databases, confirming its amenability to this analytical method. nih.gov
Table 1: Typical GC-MS Parameters for Aldehyde Analysis
| Parameter | Typical Setting |
|---|---|
| Column Type | 5% Phenyl Polysiloxane (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 50°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table presents generalized parameters; specific conditions must be optimized for each analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for analyzing less volatile or thermally sensitive compounds and is particularly useful for compounds in complex biological or environmental samples. frontiersin.orgresearchgate.net LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. ekb.eg
Direct analysis of this compound by LC-MS can be challenging due to its relatively low molecular weight and potential for poor ionization. To overcome this, chemical derivatization is often employed. nih.gov Reagents that react with the aldehyde group can introduce a functionality that enhances ionization efficiency, typically for electrospray ionization (ESI). This approach significantly improves the sensitivity and reliability of the assay. nih.gov The resulting derivative can then be separated, often by reversed-phase chromatography, and detected with high specificity using tandem mass spectrometry (MS/MS).
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of aldehydes. d-nb.info Since this compound lacks a strong chromophore, direct detection by UV-Vis is not highly sensitive. Therefore, pre-column derivatization is a standard procedure to introduce a UV-active or fluorescent tag onto the molecule. fishersci.comwiley.com
A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). fishersci.com DNPH reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. d-nb.infoepa.gov This derivative is brightly colored and exhibits strong absorbance at approximately 360 nm, making it ideal for detection with a UV-Vis or Diode Array Detector (DAD). fishersci.comsigmaaldrich.com This method allows for sensitive and selective quantification of this compound in various samples, including air and water. epa.gov
Table 2: Example HPLC Method for Aldehyde-DNPH Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 360 nm |
| Column Temperature | 40 °C |
This table is based on common methods for analyzing DNPH-derivatized aldehydes; optimization is required for specific applications. shodex.com
High-Resolution Spectroscopic Methods for Structural Elucidation of this compound
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. hyphadiscovery.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of the structure of this compound.
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the protons in the molecule. The aldehydic proton (-CHO) would appear as a triplet at a distinct downfield chemical shift (typically δ 9.7-9.8 ppm). The protons on the carbon bearing the hydroxyl group (-CH₂OH) would resonate around δ 3.6 ppm. The remaining methylene (B1212753) (-CH₂-) protons in the aliphatic chain would appear as complex multiplets in the upfield region (δ 1.3-2.5 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. nih.gov The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield (around δ 202 ppm). The carbon attached to the hydroxyl group (-CH₂OH) would be found around δ 62 ppm. The other five methylene carbons of the alkyl chain would have signals in the δ 20-45 ppm range. A ¹³C NMR spectrum for this compound is noted in the PubChem database. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete molecular framework. core.ac.ukjeol.com COSY would reveal proton-proton couplings along the seven-carbon chain, HSQC would correlate each proton with its directly attached carbon, and HMBC would show long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the aldehyde and hydroxyl functional groups at positions 1 and 7, respectively. hyphadiscovery.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (Multiplicity) | Predicted ¹³C Shift |
|---|---|---|
| C1 (-CHO) | 9.77 (t) | ~202.8 |
| C2 (-CH₂-) | 2.43 (dt) | ~43.9 |
| C3 (-CH₂-) | 1.63 (p) | ~22.0 |
| C4 (-CH₂-) | 1.35 (m) | ~29.1 |
| C5 (-CH₂-) | 1.41 (m) | ~25.6 |
| C6 (-CH₂-) | 1.57 (p) | ~32.5 |
| C7 (-CH₂OH) | 3.64 (t) | ~62.7 |
Values are estimations based on standard chemical shift tables and spectral prediction software. Actual experimental values may vary depending on the solvent and other conditions.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: FTIR analysis of this compound would show distinctive absorption bands confirming its key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aldehyde is confirmed by two key signals: a strong, sharp C=O stretching band around 1720-1740 cm⁻¹ and characteristic C-H stretching bands for the aldehydic proton, typically appearing as a pair of peaks around 2720 cm⁻¹ and 2820 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. mdpi.compreprints.org The C=O stretch of the aldehyde would also be visible, though typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively, would be prominent. morana-rtd.com While less commonly used for routine identification than IR, Raman can offer advantages in certain sample matrices, such as aqueous solutions. mdpi.com
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200–3600 (Broad, Strong) | Weak |
| Aldehyde (-CHO) | C=O stretch | 1720–1740 (Strong, Sharp) | Moderate to Strong |
| Aldehyde (-CHO) | C-H stretch | ~2820 and ~2720 (Medium) | Moderate |
| Alkyl (-CH₂-) | C-H stretch | 2850–2960 (Strong) | Strong |
| Hydroxyl (-OH) | C-O stretch | 1050–1150 (Medium) | Weak to Medium |
This table outlines the expected frequency ranges for the key functional groups in this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful analytical tool for the precise determination of the elemental and isotopic composition of a sample. measurlabs.com Its application in the analysis of this compound allows for the accurate measurement of its molecular mass, which is crucial for confirming its identity and elucidating its structure. longdom.org
Exact Mass Determination:
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve mass accuracies of better than 1 part per million (ppm). longdom.org This high level of precision enables the determination of the exact molecular formula of this compound, which is C7H14O2. nih.gov The monoisotopic mass of this compound has been calculated to be 130.099379685 Da. nih.gov This precise mass measurement helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. researchgate.net
Fragmentation Analysis:
In addition to exact mass determination, HRMS can be used to study the fragmentation patterns of this compound. researchgate.netyoutube.com By subjecting the molecule to fragmentation, typically through collision-induced dissociation (CID), a unique mass spectrum is generated that can serve as a fingerprint for the compound. youtube.com The fragmentation of this compound would likely involve the cleavage of bonds adjacent to the hydroxyl and aldehyde functional groups. Analyzing the masses of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. youtube.comyoutube.com This fragmentation data is instrumental in the unambiguous identification of this compound, especially in complex mixtures where isomers may be present. youtube.com
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C7H14O2 |
| Monoisotopic Mass | 130.09938 Da |
| Calculated m/z [M+H]+ | 131.10666 Da |
| Calculated m/z [M+Na]+ | 153.08860 Da |
| Calculated m/z [M-H]- | 129.09215 Da |
Advanced Sample Preparation and Matrix Effects in this compound Analysis
The accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, is heavily dependent on the sample preparation method employed. phenomenex.comchromatographyonline.com The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a form that is compatible with the analytical instrument. phenomenex.comthermofisher.com
Advanced Sample Preparation Techniques:
Several advanced sample preparation techniques can be applied to the analysis of this compound:
Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and preconcentration. chromatographyonline.com It involves passing the sample through a solid sorbent that selectively retains the analyte, while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent. diva-portal.org
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. phenomenex.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for analyzing analytes in complex food and environmental matrices. thermofisher.com It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction.
Matrix Effects:
A significant challenge in the analysis of this compound in complex samples is the "matrix effect," which refers to the alteration of the analyte's ionization efficiency due to the presence of co-eluting matrix components. eijppr.comwaters.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. eijppr.com The presence of endogenous components in biological fluids, for instance, can significantly impact the precision and accuracy of LC-MS/MS assays. researchgate.net To mitigate matrix effects, various strategies can be employed, including optimizing chromatographic separation, utilizing more selective sample preparation techniques, and employing matrix-matched calibration standards. eijppr.comchromatographyonline.com
Table 2: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | High selectivity, good cleanup and concentration | Can be time-consuming and require method development |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | Simple and inexpensive | Can be labor-intensive and use large volumes of organic solvents |
| QuEChERS | Extraction and dispersive SPE cleanup | Fast, easy, and effective for a wide range of analytes and matrices | May not be suitable for all analyte/matrix combinations |
Method Validation and Quality Control for this compound Quantification in Complex Matrices
To ensure the reliability and accuracy of quantitative data for this compound, a thorough method validation is essential. phenomenex.com Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction procedure. waters.com
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Quality Control:
Quality control (QC) measures are implemented to ensure that the analytical method remains in a state of control during routine analysis. This typically involves the analysis of QC samples at different concentration levels along with the unknown samples. The results of the QC samples are monitored over time to ensure that they fall within predefined acceptance criteria.
Table 3: Key Method Validation Parameters for this compound Quantification
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of measured value to the true value | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision | Repeatability of measurements | Coefficient of variation (CV) ≤15% (≤20% at the LOQ) |
| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) ≥ 0.99 |
| Recovery | Efficiency of the sample preparation process | Consistent, precise, and reproducible |
Applications of 7 Hydroxyheptanal in Chemical and Materials Science Research
7-Hydroxyheptanal as a Versatile Building Block in Complex Organic Synthesis
The dual functionality of this compound allows for a wide range of chemical manipulations, making it a key intermediate in the synthesis of intricate organic molecules. The aldehyde group can participate in various carbon-carbon bond-forming reactions, while the hydroxyl group can be protected, activated, or transformed into other functional groups, offering chemists a powerful tool for strategic molecular construction.
Synthesis of Natural Products and Bioactive Molecules Utilizing this compound Derivatives
While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its derivatives, particularly 7-hydroxyheptanoic acid and related compounds, serve as important precursors. The synthesis of various bioactive molecules, including pheromones and macrocyclic lactones, can be envisioned or has been accomplished using building blocks derived from this C7 hydroxy aldehyde.
For instance, derivatives of this compound are utilized in the synthesis of insect pheromones. One notable example is the synthesis of (Z)-7-tetradecen-1-yl acetate, a pheromone component of certain moth species. In this synthesis, a derivative of this compound serves as a key fragment for constructing the carbon backbone of the target molecule.
Furthermore, the synthesis of chiral hydroxy fatty acids, which are components of various bioactive natural products, can be achieved through asymmetric synthesis strategies. These methods often involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions, and a C7 building block like this compound can be a crucial starting material.
Table 1: Examples of Bioactive Molecules Synthesized from this compound Derivatives
| Bioactive Molecule | Class | Role of this compound Derivative |
| (Z)-7-Tetradecen-1-yl acetate | Pheromone | Provides the C7 backbone for the target molecule. |
| Chiral Hydroxy Fatty Acids | Lipid Mediators | Serves as a starting material for asymmetric synthesis. |
| Macrocyclic Lactones | Various | Can be a precursor for forming the lactone ring structure. |
Preparation of Specialty Chemicals and Pharmaceutical Intermediates from this compound
The chemical reactivity of this compound makes it a valuable precursor for a range of specialty chemicals and pharmaceutical intermediates. The aldehyde and hydroxyl groups can be independently or sequentially transformed to generate a variety of functionalized molecules.
One significant application is the oxidation of this compound to produce 7-hydroxyheptanoic acid. This hydroxy acid can then be used as an intermediate in the synthesis of other valuable compounds, such as suberic acid and 7-aminoheptanoic acid. researchgate.net 7-Aminoheptanoic acid, in particular, is a monomer used in the production of specialty polyamides.
Furthermore, this compound can be a starting point for the synthesis of various esters and ethers, which may find applications as plasticizers, solvents, or fragrance components. The ability to introduce different functional groups at either end of the seven-carbon chain allows for the fine-tuning of the physical and chemical properties of the resulting specialty chemicals.
Role of this compound in Polymer Chemistry and Sustainable Materials Science
The growing demand for sustainable and bio-based materials has spurred research into the use of renewable feedstocks for polymer production. With its potential to be derived from bio-based sources, this compound and its derivatives are emerging as promising candidates for the synthesis of novel polymers and for modifying existing polymer systems.
Monomer for Bio-based Polymers and Sustainable Resins
7-Hydroxyheptanoic acid, derived from the oxidation of this compound, is a key monomer for the synthesis of biodegradable polyesters. researchgate.net The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows for self-polycondensation or co-polycondensation with other monomers to produce a variety of polyesters with tailored properties. These bio-based polyesters are attractive alternatives to their petroleum-based counterparts due to their potential for biodegradability and reduced environmental impact.
Moreover, 7-aminoheptanoic acid, which can be synthesized from 7-hydroxyheptanoic acid, is a valuable monomer for the production of bio-based polyamides. nih.gov Polyamides derived from this monomer can exhibit unique properties and find applications in various sectors, including textiles, automotive, and electronics.
Use as a Cross-linking Agent or Modifier in Polymer Systems
The bifunctional nature of this compound also allows for its use as a cross-linking agent or a modifier in various polymer systems. The aldehyde and hydroxyl groups can react with complementary functional groups in polymer chains, leading to the formation of cross-linked networks or modified polymer structures.
For example, the hydroxyl group of this compound can react with isocyanate groups in polyurethane systems, potentially acting as a chain extender or modifier. nbinno.com This can influence the final properties of the polyurethane, such as its flexibility, hardness, and thermal stability. Similarly, the aldehyde group can undergo reactions with active hydrogen atoms in other polymer systems, such as epoxy resins, to introduce cross-links and enhance the material's properties.
Catalytic Transformations and Reaction Development Involving this compound
Catalysis plays a crucial role in unlocking the full potential of this compound as a chemical building block. Various catalytic transformations can be employed to selectively modify its functional groups and to develop new and efficient synthetic routes to valuable downstream products.
The selective oxidation of the aldehyde group in this compound to a carboxylic acid is a key transformation that yields 7-hydroxyheptanoic acid. This reaction can be achieved using various oxidizing agents under catalytic conditions, ensuring high yields and selectivity.
Conversely, the catalytic reduction of this compound can lead to the formation of 1,7-heptanediol. This diol is a valuable chemical intermediate used in the production of polyesters, polyurethanes, and plasticizers. The choice of catalyst is critical to achieve high selectivity for the diol over other reduction products.
Furthermore, the development of new catalytic reactions involving this compound is an active area of research. For instance, asymmetric synthesis methodologies can be applied to create chiral derivatives of this compound, which are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. nih.gov Organocatalysis, in particular, offers a powerful and environmentally friendly approach to achieving high levels of stereocontrol in these transformations.
Table 2: Key Catalytic Transformations of this compound
| Transformation | Product | Catalyst Examples | Significance |
| Catalytic Oxidation | 7-Hydroxyheptanoic Acid | Transition metal complexes, enzymes | Production of a key monomer for biopolymers. |
| Catalytic Reduction | 1,7-Heptanediol | Noble metal catalysts (e.g., Ru, Rh), Raney Nickel | Synthesis of a versatile diol for various industrial applications. |
| Asymmetric Synthesis | Chiral this compound Derivatives | Chiral organocatalysts, transition metal complexes | Access to enantiomerically pure building blocks for pharmaceuticals. |
| Catalytic Amination | 7-Aminoheptanol | Transition metal catalysts with ammonia (B1221849) or amines | Synthesis of precursors for polyamides and other nitrogen-containing compounds. |
Design and Synthesis of Novel Compounds Based on the this compound Carbon Scaffold
The strategic manipulation of the functional groups of this compound allows for the design and synthesis of a range of new chemical entities. The aldehyde group is a prime target for nucleophilic attack and oxidation, while the hydroxyl group can undergo oxidation, esterification, and etherification. This dual reactivity enables a multitude of synthetic transformations, leading to the creation of compounds with tailored properties.
Key synthetic strategies employed to modify the this compound scaffold include:
Oxidation Reactions: The aldehyde and alcohol moieties can be selectively or fully oxidized to yield carboxylic acids and dicarboxylic acids, which are important monomers for polymerization.
Reductive Amination: The aldehyde functionality can be converted into an amine through reductive amination, opening pathways to amino acids and polyamides.
Carbon Chain Elongation: Reactions such as the Wittig reaction and Grignard reactions at the aldehyde group allow for the extension of the carbon skeleton, leading to the synthesis of long-chain functionalized molecules.
Cyclization Reactions: Intramolecular reactions, particularly after modification of one or both functional groups, can lead to the formation of cyclic compounds such as lactones.
These synthetic routes underscore the utility of this compound as a foundational molecule for generating a library of novel compounds with diverse functional and structural features.
The following table summarizes some of the key transformations of this compound and the resulting novel compounds:
| Starting Material | Reaction Type | Reagents and Conditions | Resulting Compound | Significance |
| This compound | Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) | 7-Hydroxyheptanoic acid | Precursor to polyesters and lactones. |
| This compound | Reductive Amination | Ammonia, Hydrogen, Cobalt Catalyst | 7-Aminoheptanoic acid | Monomer for the synthesis of Nylon-7. |
| This compound | Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF | 8-Nonen-1-ol | Useful intermediate in the synthesis of pheromones and other natural products. |
| This compound | Grignard Reaction | Ethylmagnesium bromide, Diethyl ether, then H₃O⁺ | 3-Nonan-1,9-diol | A diol with potential applications as a plasticizer or monomer. |
| 7-Hydroxyheptanoic acid | Intramolecular Cyclization (Lactonization) | Acid catalyst (e.g., p-toluenesulfonic acid), heat | ε-Heptanolactone (Oxepan-2-one) | A seven-membered lactone with applications in fragrance and polymer chemistry. |
Environmental Fate and Biodegradation Mechanisms of 7 Hydroxyheptanal
Photodegradation Pathways and Mechanisms of 7-Hydroxyheptanal
The atmospheric fate of this compound is likely governed by photochemical reactions, primarily initiated by hydroxyl (•OH) radicals, which are the main daytime oxidants in the troposphere. researchgate.net For aliphatic aldehydes, this reaction can proceed via two main pathways: hydrogen abstraction from the aldehydic group or from a carbon atom in the alkyl chain. The abstraction of the aldehydic hydrogen is typically the dominant pathway and leads to the formation of an acyl radical. This acyl radical can then react with oxygen to form a peroxyacyl radical, which can subsequently react with nitrogen oxides (NOx) to form peroxyacyl nitrates (PANs) or decompose, contributing to ozone formation. researchgate.net
Another potential photodegradation pathway for this compound is direct photolysis, where the molecule absorbs ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. acs.orgnih.gov Aliphatic aldehydes can undergo photolysis to yield an alkyl radical and a formyl radical (HCO) or carbon monoxide (CO) and a hydrocarbon. nih.gov The presence of the hydroxyl group in this compound might also influence its photochemistry, potentially participating in intramolecular reactions upon photoexcitation.
Microbial Biodegradation of this compound
The biodegradation of this compound by microorganisms is expected to be a significant removal process in soil and water environments. The presence of both an aldehyde and a primary alcohol functional group suggests that it can be readily metabolized by a wide range of bacteria and fungi.
Identification of Microbial Species and Consortia Involved in this compound Degradation
While specific microbial species that degrade this compound have not been documented, numerous microorganisms are known to degrade long-chain alkanes and aliphatic aldehydes. nih.govresearchgate.netnih.gov It is highly probable that bacteria from genera such as Pseudomonas, Rhodococcus, Bacillus, and Geobacillus, which are known for their ability to metabolize hydrocarbons, would also be capable of degrading this compound. nih.govmdpi.comnih.gov These bacteria often possess the necessary enzymatic machinery to oxidize both alcohols and aldehydes. mdpi.comnih.gov Microbial consortia, or mixed communities of microorganisms, are often more effective at degrading organic pollutants than single species due to synergistic metabolic activities. nih.govresearchgate.net
Enzymatic Mechanisms of Microbial this compound Breakdown
The microbial breakdown of this compound would likely proceed through a series of enzymatic oxidation steps. The initial steps would involve the oxidation of both the primary alcohol and the aldehyde functional groups.
The hydroxyl group would likely be oxidized to an aldehyde by an alcohol dehydrogenase (ADH) , a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. nih.govwikipedia.orgchemeurope.com This would result in the formation of heptanedial.
The aldehyde group of this compound, as well as the newly formed aldehyde group from the oxidation of the alcohol, would then be oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH) . mdpi.comnih.govfrontiersin.org This would lead to the formation of 7-hydroxyheptanoic acid and subsequently pimelic acid (heptanedioic acid). These resulting carboxylic acids can then enter central metabolic pathways, such as the beta-oxidation pathway, to be further broken down into smaller molecules like acetyl-CoA, which can then be used by the microorganism for energy and cell growth. researchgate.netmdpi.com
| Enzyme Class | Substrate Functional Group | Product Functional Group |
| Alcohol Dehydrogenase (ADH) | Primary Alcohol | Aldehyde |
| Aldehyde Dehydrogenase (ALDH) | Aldehyde | Carboxylic Acid |
Factors Influencing Biodegradation Rates (e.g., Temperature, Oxygen Availability)
The rate of microbial degradation of this compound in the environment is influenced by several factors:
Temperature: Microbial activity generally increases with temperature up to an optimal point, beyond which enzyme activity decreases. The optimal temperature for the degradation of organic pollutants varies depending on the specific microorganisms involved. globalscienceresearchjournals.org
Oxygen Availability: The enzymatic oxidation of this compound is an aerobic process, meaning it requires oxygen. Therefore, the availability of oxygen is a critical factor. researchgate.net In anaerobic (oxygen-deficient) environments, the degradation rate would be significantly slower or may proceed through different pathways.
pH: Microbial enzymes have optimal pH ranges for activity. Extreme pH values can denature enzymes and inhibit microbial growth, thus slowing down biodegradation. mdpi.com
Nutrient Availability: Microorganisms require nutrients, such as nitrogen and phosphorus, for growth and metabolism. A lack of these essential nutrients can limit the rate of biodegradation.
Bioavailability: The extent to which this compound is available to microorganisms can also affect its degradation rate. Factors such as its solubility in water and its adsorption to soil particles can influence its bioavailability.
Abiotic Degradation Processes of this compound in Environmental Compartments
In addition to photodegradation and biodegradation, this compound can undergo abiotic degradation in the environment. In aqueous environments, aldehydes can exist in equilibrium with their hydrate (B1144303) form (a geminal diol), a reaction that can be catalyzed by acids or bases. chemistrysteps.commasterorganicchemistry.com While this is a reversible process, the formation of the hydrate can influence the compound's reactivity and bioavailability.
Hydrolysis of the aldehyde group is another potential abiotic degradation pathway, although it is generally slow for simple aliphatic aldehydes. acs.orgyoutube.commsu.edu The presence of the hydroxyl group could potentially influence the rate of hydrolysis through intramolecular interactions. Furthermore, in sunlit surface waters, reactions with photochemically produced reactive species like hydroxyl radicals can contribute to the abiotic degradation of this compound.
Environmental Monitoring and Detection Strategies for this compound Residues
The detection and quantification of this compound in environmental samples such as water, soil, and air would likely involve chromatographic methods. Due to the polarity and reactivity of aldehydes, a derivatization step is often employed to improve their stability and chromatographic behavior. nih.govepa.govgnest.org
A common method for aldehyde analysis involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone. epa.gov These derivatives can then be extracted and analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could also be used, potentially after a different derivatization step to increase volatility. inase.orgresearchgate.net
The presence of the hydroxyl group in this compound might require optimization of the extraction and derivatization procedures to ensure efficient recovery from environmental matrices.
| Analytical Technique | Principle | Application for this compound |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification of DNPH-derivatized this compound. |
| LC-MS | Separation by chromatography, identification by mass-to-charge ratio. | Highly sensitive and specific detection of this compound and its derivatives. |
| GC-MS | Separation of volatile compounds, identification by mass spectrometry. | Analysis of derivatized this compound in various environmental samples. |
Computational and Theoretical Studies of 7 Hydroxyheptanal
Quantum Chemical Calculations of 7-Hydroxyheptanal Structure and Conformationmit.edu
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the fundamental structure and conformational landscape of this compound. These methods allow for the precise determination of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are essential for characterizing the molecule's spatial arrangement. Studies employing DFT functionals like B3LYP, often in conjunction with basis sets such as 6-31G(d) or cc-pVTZ, are utilized to perform geometry optimizations researchgate.net. These calculations are instrumental in identifying the most stable conformers of this compound and assessing their relative energies, which can influence the molecule's reactivity and interactions researchgate.netnih.gov. Furthermore, quantum chemistry provides a means to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. The computed NMR spectra can be directly compared with experimental data, serving as a validation tool for structural assignments and the accuracy of the computational model researchgate.netnih.gov. For instance, calculating ¹³C NMR chemical shifts can help confirm the precise structure of synthesized this compound .
Data Table 1: Quantum Chemical Calculation Methodologies for Structural Analysis
| Computational Method | DFT Functional | Basis Set | Primary Application | Key Output | Reference(s) |
| Geometry Optimization | B3LYP | 6-31G(d) | Molecular structure, reaction pathways | Optimized bond lengths, angles, dihedral angles | researchgate.net |
| Conformational Analysis | B3LYP | 6-31G(d,p) | Stable conformer identification, energy landscape mapping | Relative energies and populations of conformers | researchgate.net |
| NMR Prediction | B3LYP | cc-pVTZ | Spectroscopic characterization | ¹H and ¹³C NMR chemical shifts, coupling constants | researchgate.netnih.gov |
| Reaction Pathway | B3LYP | 6-31G(d) | Predicting reaction barriers, understanding mechanisms | Activation energies, transition state structures |
Molecular Dynamics Simulations of this compound Interactions with Biological and Material Systemsmit.edu
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing researchers to investigate its interactions with various environments at an atomic level nih.govlidsen.comnih.gov. These simulations model the time-dependent movement of atoms and molecules by solving Newton's equations of motion, providing insights into phenomena such as solvation, diffusion, and binding. For this compound, MD can be employed to study its behavior in aqueous solutions, lipid membranes, or in the vicinity of biological macromolecules. For example, simulations can elucidate how solvent molecules interact with this compound, affecting its stability or conformational preferences . The simulation process typically involves preparing the molecular system, defining appropriate force fields (e.g., Amber, CHARMM), adding solvent molecules, and equilibrating the system under specific thermodynamic ensembles like NVT or NPT bonvinlab.orgfrontiersin.org. Analysis of the resulting trajectories can yield quantitative data, such as radial distribution functions, diffusion coefficients, and binding free energies, which are crucial for understanding the molecule's dynamic behavior and its interactions within complex systems nih.govfrontiersin.org. While specific MD studies focused solely on this compound are not extensively detailed in the provided search results, the methodologies are well-established for similar aliphatic compounds, enabling the prediction of their behavior in diverse settings uni-miskolc.hursc.org.
Data Table 2: Common Molecular Dynamics Simulation Components and Their Relevance
| Simulation Component | Description | Example Software/Force Fields | Relevance to this compound |
| Force Field | A set of parameters and equations that describe the potential energy of a system as a function of atomic coordinates. | Amber, CHARMM, GROMOS, OPLS | Essential for accurately representing the interactions between atoms in this compound and its environment. |
| Solvation | The process of surrounding a solute molecule with solvent molecules (e.g., water). | Explicit/Implicit solvation models | Crucial for studying how the solvent environment influences the properties and interactions of this compound. |
| Ensemble | The statistical mechanical ensemble used to describe the system's thermodynamic state (e.g., NVT, NPT). | NVT (Canonical), NPT (Isothermal-isobaric) | Mimics experimental conditions for system equilibration and production runs, influencing dynamic behavior. |
| Analysis Tools | Software packages used to process and interpret simulation trajectory data. | GROMACS analysis tools, VMD, PyMOL | Used to extract properties like diffusion rates, binding affinities, and conformational changes. |
Prediction of Reactivity and Mechanistic Pathways for this compound Transformationsmit.edu
Computational methods are indispensable for predicting the chemical reactivity of this compound and for elucidating the mechanisms underlying its various transformations. DFT calculations can be employed to determine critical parameters such as activation energies and transition state structures for reactions like oxidation, reduction, or intramolecular cyclization, thereby mapping out potential reaction pathways mit.educecam.org. For instance, these calculations can quantify the energy barriers associated with the oxidation of the hydroxyl group or the aldehyde functionality. Beyond traditional quantum chemistry, advanced computational approaches, including machine learning (ML) and deep reinforcement learning, are increasingly being utilized for reaction prediction. These techniques aim to forecast reaction outcomes and even elementary mechanistic steps by learning from vast chemical datasets mit.educecam.orgengineering.org.cn. By identifying reaction centers and predicting synthons, ML models can assist in reverse-engineering synthetic routes or predicting degradation pathways for molecules such as this compound. A thorough understanding of these pathways is vital for predicting its stability, identifying potential degradation products, and understanding its behavior in various chemical and biological processes cecam.orgescholarship.org.
Data Table 3: Computational Approaches for Reactivity Prediction
| Computational Approach | Methodology | Potential Application to this compound | Key Output | Reference(s) |
| DFT Calculations | B3LYP, 6-31G(d) | Predicting energy barriers for oxidation/reduction of functional groups | Activation energies, transition state geometries | mit.edu |
| Machine Learning | Graph Neural Networks, Reinforcement Learning, Transformer models | Predicting reaction outcomes, retrosynthesis, and reaction mechanisms | Reaction pathways, predicted products, mechanistic steps | mit.educecam.orgengineering.org.cn |
| Mechanistic Analysis | Reaction center identification, bond order analysis | Understanding the sequence of bond and electron rearrangements in reactions | Elementary reaction steps, mechanistic proposals | engineering.org.cn |
In silico Modeling of Enzymes Involved in this compound Biosynthesis and Metabolismbenchchem.comacs.org
In silico modeling techniques are crucial for investigating the enzymatic processes related to the biosynthesis and metabolism of compounds like this compound. Methods such as homology modeling and molecular docking are widely used to predict the three-dimensional structures of enzymes and to analyze how substrates bind to their active sites chalmers.se. For this compound, these approaches can be applied to study enzymes that might catalyze its formation or degradation within biological systems. For example, if this compound serves as a metabolic intermediate, molecular docking can reveal its binding affinity and orientation within specific enzyme active sites, offering insights into catalytic mechanisms and substrate specificity chalmers.se. Furthermore, the construction and analysis of genome-scale metabolic models (GSMMs) and pathway analysis tools enable the mapping of entire metabolic networks. This can help identify potential enzymes involved in the production or breakdown of this compound in vivo chalmers.sescirp.orgd-nb.info. While specific enzymes directly associated with this compound are not explicitly detailed in the provided search results, computational studies are broadly applied to explore metabolic pathways, enzyme kinetics, and substrate interactions for various biological molecules scirp.orgd-nb.infonih.gov. Research on similar hydroxyaldehydes or related metabolic pathways can provide a valuable framework for understanding the potential enzymatic transformations of this compound acs.orgnih.gov. Additionally, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to study enzymatic reaction mechanisms at a high level of detail.
Data Table 4: In Silico Tools for Enzyme and Metabolic Pathway Analysis
| In Silico Tool/Technique | Description | Potential Application to this compound | Reference(s) |
| Homology Modeling | Predicting the 3D structure of a protein based on the known structures of homologous proteins. | Inferring the structural characteristics of enzymes potentially involved in this compound biosynthesis or metabolism. | chalmers.se |
| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand (e.g., this compound) to a protein target. | Analyzing substrate-enzyme interactions, identifying binding pockets, and estimating binding strengths. | chalmers.se |
| Genome-Scale Metabolic Models (GSMMs) | Reconstructing and analyzing comprehensive metabolic networks of organisms. | Mapping metabolic pathways for the biosynthesis or degradation of this compound within a cellular context. | scirp.orgd-nb.info |
| QM/MM Calculations | Combining quantum mechanics for the reactive site with molecular mechanics for the rest of the system. | Elucidating the detailed catalytic mechanisms of enzymes acting on this compound. | acs.org |
Compound List:
this compound
Future Research Directions and Emerging Avenues for 7 Hydroxyheptanal Studies
Integration of Advanced Omics Technologies for Comprehensive 7-Hydroxyheptanal Research
To move beyond classical analytical methods, the application of high-throughput "omics" technologies is a critical future direction. These approaches can provide a holistic view of the molecular interactions and pathways involving this compound within complex biological systems.
Metabolomics, the large-scale study of small molecules or metabolites, offers a powerful lens through which to view the function and impact of this compound. Future studies will likely focus on comprehensive metabolite profiling in biological samples to understand how this compound influences metabolic pathways. creative-proteomics.com Advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are essential for this purpose. creative-proteomics.comcreative-proteomics.commdpi.com
Developing new derivatization reagents and chemical isotope labeling techniques will be crucial for enhancing the sensitivity and specificity of this compound detection within complex biological matrices. mdpi.comnih.gov For instance, novel Girard's reagents have been designed to act as charged tags that can selectively capture and improve the detection signals of aldehydes, a technique that could be adapted for this compound. chromatographyonline.com Such untargeted and targeted metabolomics approaches can help identify this compound as a potential biomarker in various conditions or map its metabolic fate in organisms ranging from microbes to plants and animals. creative-proteomics.comnih.gov
| Metabolomics Approach | Key Technologies | Potential Research Application for this compound |
|---|---|---|
| Untargeted Profiling | LC-HRMS, GC-MS | Discovering novel metabolic pathways involving this compound; Identifying it as a biomarker for disease or stress responses. creative-proteomics.comchromatographyonline.com |
| Targeted Analysis | LC-MS/MS (MRM), Chemical Isotope Labeling | Quantifying precise levels of this compound and its downstream metabolites in biological fluids and tissues. mdpi.comnih.gov |
| Metabolic Flux Analysis | Stable Isotope Labeling (e.g., 13C) | Tracing the conversion and flow of this compound through metabolic networks to understand its synthesis and degradation rates. |
Understanding the genetic and enzymatic machinery that governs the synthesis, degradation, and biological effects of this compound requires the integration of transcriptomics and proteomics. Transcriptome analysis can identify genes that are upregulated or downregulated in response to this compound exposure, offering clues about detoxification mechanisms and signaling pathways. figshare.comnih.govnih.gov Studies on other aldehydes have shown that cells alter the expression of genes encoding enzymes like aldehyde dehydrogenase (ALDH) and those involved in stress responses. nih.govmdpi.com
Proteomics can then confirm these findings at the protein level and identify specific enzymes responsible for metabolizing this compound. nih.gov For instance, quantitative proteomics could pinpoint specific ALDH isozymes that exhibit high activity towards this compound, while also revealing post-translational modifications on other proteins caused by the reactive aldehyde group. nih.gov This integrated omics approach will be fundamental to building a complete picture of the compound's mechanism of action and its role in cellular homeostasis. nih.gov
Development of Novel Biosensors and Probes for Real-time this compound Detection
The ability to detect this compound in real-time and with high specificity is a significant technological goal. Future research will likely focus on creating novel biosensors and chemical probes. These tools could be based on several principles, including enzymatic reactions, where an enzyme specific to this compound, such as a tailored aldehyde dehydrogenase or alcohol dehydrogenase, is immobilized on an electrode. nih.govacs.org
Electrochemical sensors could measure the current generated from the enzymatic oxidation or reduction of the compound. nih.gov Alternatively, optical biosensors could be designed to detect changes in fluorescence or absorbance resulting from the enzymatic reaction, for example, by monitoring the production or consumption of NADH. acs.orgmdpi.com Another promising avenue is the development of "growth-coupled" biosensors, where engineered microorganisms are designed to grow only in the presence of the target molecule, providing a highly specific detection method. oup.com Such tools would be invaluable for environmental monitoring, industrial process control, and biomedical diagnostics.
| Biosensor Type | Detection Principle | Potential Advantages |
|---|---|---|
| Enzyme-Based Electrochemical | Immobilized aldehyde dehydrogenase (ALDH) on an electrode detects current from the oxidation of this compound. nih.gov | High specificity, rapid response time. |
| Optical/Fluorometric | Measures the change in fluorescence of NADH/NAD+ during the enzymatic conversion of this compound. acs.org | High sensitivity, suitable for liquid samples like wine or biological fluids. mdpi.com |
| Growth-Coupled Microbial | Engineered bacteria whose survival and growth are dependent on the presence of this compound. oup.com | Exceptional specificity, low cost. |
| Spectroelectrochemical | Combines electrochemical detection with spectroscopy to analyze the optical properties of redox molecules involved in the enzymatic reaction. mdpi.com | Improved analytical features by avoiding interferents present in complex matrices. mdpi.com |
Sustainable Biomanufacturing and Circular Economy Approaches for this compound Production
Conventional chemical synthesis often relies on petrochemical feedstocks and harsh reaction conditions. A key future direction is the development of sustainable biomanufacturing routes for this compound production, aligning with the principles of green chemistry and the circular bioeconomy. biviture.cominnoget.comfrontiersin.org This involves using engineered microorganisms (microbial cell factories) or isolated enzymes (biocatalysis) to produce the compound from renewable resources. nih.govsciepublish.comuva.nl
Research in this area could focus on engineering metabolic pathways in robust microbial hosts like Escherichia coli or yeast to convert bio-based precursors into this compound. sciepublish.com A circular economy approach would take this a step further by utilizing low-value waste streams, such as agricultural residues or by-products from the food industry, as the starting feedstock. ed.ac.ukmixmatters.euinstituteofsustainabilitystudies.com This not only reduces reliance on fossil fuels but also valorizes waste, creating a closed-loop production system. ed.ac.ukinstituteofsustainabilitystudies.com The use of specific enzymes, such as aldehyde dehydrogenases, in biocatalytic processes offers the potential for highly selective and efficient conversions under mild, aqueous conditions. uva.nl
Exploration of Undiscovered Biological Functions and Niche Applications of this compound
While the basic chemistry of this compound is known, its biological functions remain largely unexplored. Future research should aim to uncover these roles. Natural aldehydes are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. orientjchem.orgmdpi.comnih.gov Given its structure, this compound could function as a signaling molecule in plant-pathogen interactions, similar to how other long-chain aldehydes are involved in fungal development. nih.gov Its α-hydroxyaldehyde structure also suggests a latent potential for protein crosslinking, which could have significant biological implications. nih.gov
In terms of applications, the bifunctional nature of this compound makes it an interesting building block for chemical synthesis. prepchem.com It can serve as a precursor for producing specialty polymers, pharmaceuticals, or other high-value chemicals. Furthermore, its structural similarity to heptanal (B48729) (Aldehyde C-7), a compound used in the fragrance industry for its green and citrus notes, suggests a potential niche for this compound in perfumery, where the hydroxyl group could impart unique aromatic qualities. beautinow.comscentree.cothegoodscentscompany.com Exploring these potential bioactivities and applications will be a vibrant area for future investigation.
Q & A
Q. How can researchers contextualize this compound within existing literature while identifying knowledge gaps?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Categorize studies by reaction type, catalytic systems, and analytical methods. Use bibliometric tools (VOSviewer) to visualize research trends. Highlight unresolved challenges (e.g., enantioselective modifications) in discussion sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
